2,2-Dimethyl-3-phenylpropanoic acid
Description
Contextualizing Organic Acids and Carboxylic Acid Derivatives in Contemporary Chemistry
Organic acids, particularly carboxylic acids and their derivatives, are fundamental to modern chemistry. khanacademy.orggithub.io Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) and are known for their acidic properties, with typical pKa values ranging from 4 to 6. organicchemistrytutor.com Their derivatives are formed by replacing the hydroxyl (-OH) group of the carboxyl function with other groups, leading to a diverse range of compounds including esters, amides, acid halides, and acid anhydrides. khanacademy.orgmsu.edu These classes of compounds are not only prevalent in nature, contributing to the aromas of fruits and the structure of biological macromolecules like proteins, but are also central to numerous synthetic applications. khanacademy.orguomustansiriyah.edu.iq
The reactivity of carboxylic acids and their derivatives is a cornerstone of organic synthesis. msu.edu They participate in a wide array of reactions, such as nucleophilic acyl substitution, esterification, and reduction, allowing for the construction of complex molecular architectures. khanacademy.orgmsu.edu For instance, the Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols. khanacademy.orgorganicchemistrytutor.com Furthermore, the development of novel catalytic systems continues to expand the synthetic utility of these compounds, enabling more selective and efficient transformations. ekb.eg
Significance of Substituted Propanoic Acid Motifs in Chemical Sciences
Propanoic acid and its derivatives are a significant class of molecules with diverse applications. The substitution on the propanoic acid backbone can dramatically influence the molecule's physical, chemical, and biological properties. ontosight.ai For example, the introduction of a phenyl group, as seen in phenylpropanoic acids, creates a structural motif present in many biologically active compounds. drugbank.com These structures can serve as scaffolds in drug discovery and materials science. ontosight.airesearchgate.net
Overview of Research Trajectories for Novel Organic Compounds
The investigation of a novel organic compound like 2,2-Dimethyl-3-phenylpropanoic acid typically follows a structured research trajectory. This begins with its synthesis and purification. prepchem.comprepchem.com Various synthetic routes may be explored to find the most efficient and scalable method. One documented synthesis of this compound involves the hydrolysis of its corresponding ethyl ester using potassium hydroxide (B78521) in methanol (B129727). prepchem.com Another approach starts from isobutyric acid, which is treated with n-butyllithium and then reacted with benzyl (B1604629) bromide. prepchem.com
Following a successful synthesis, the compound undergoes thorough characterization to determine its structure and properties. This involves a suite of analytical techniques. The molecular formula and weight are confirmed, and various physical properties are measured. chemicalbook.comchemnet.comnih.gov
With the foundational chemical and physical data established, research can then branch into exploring the compound's reactivity and potential applications. This might involve using it as a building block in the synthesis of more complex molecules or investigating its intrinsic properties for potential use in materials science or as a biologically active agent. mdpi.comnih.gov This systematic approach, from synthesis and characterization to the exploration of applications, is fundamental to advancing the field of organic chemistry. nso-journal.orgoup.com
Purpose and Scope of the Academic Review
This academic review aims to provide a comprehensive and focused analysis of the chemical compound this compound. The scope of this review is strictly limited to the chemical and physical properties, synthesis, and the context of this compound within organic chemistry research. It will present detailed research findings and data in a structured format.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | chemicalbook.comchemnet.comnih.gov |
| Molecular Weight | 178.23 g/mol | chemicalbook.comnih.gov |
| CAS Number | 5669-14-7 | chemicalbook.comchemnet.comsigmaaldrich.com |
| Melting Point | 59-60 °C | chemicalbook.com |
| Boiling Point | 288.3 °C at 760 mmHg | chemnet.comalfa-chemistry.com |
| Density | 1.07 g/cm³ | chemnet.comalfa-chemistry.com |
| Flash Point | 185.4 °C | chemnet.comalfa-chemistry.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
Synthesis of this compound
| Starting Materials | Reagents | Key Steps | Reference |
| Ethyl 2,2-dimethyl-3-phenylpropionate | Potassium hydroxide, Methanol, Hydrochloric acid, Ether | Refluxing the ester with potassium hydroxide in methanol, followed by acidification. | prepchem.com |
| Isobutyric acid, Benzyl bromide | Diisopropylamine, n-Butyllithium, Tetrahydrofuran, Ammonium (B1175870) chloride, Hydrochloric acid, Diethyl ether | Formation of a dianion of isobutyric acid, followed by reaction with benzyl bromide and subsequent workup. | prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWATVEWGHHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205249 | |
| Record name | Benzyldimethylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-14-7 | |
| Record name | 2,2-Dimethyl-3-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyldimethylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldimethylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Phenylpropanoic Acid and Analogues
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Related Carboxylic Acids
The synthesis of carboxylic acids, including 2,2-dimethyl-3-phenylpropanoic acid, fundamentally relies on the effective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net A prominent and modern approach in this field is the use of transition metal-catalyzed decarboxylative coupling reactions. researchgate.netnih.gov This powerful strategy utilizes carboxylic acids as starting materials to forge new C-C or C-X bonds by cleaving the C-C bond to the carboxylate group. researchgate.netnih.gov These decarboxylative cross-coupling reactions serve as advantageous alternatives to traditional methods that involve pre-formed organometallic reagents. researchgate.netnih.gov
Decarboxylative coupling is not limited to just C-C bond formation; it has also been successfully applied in Heck reactions, direct arylation processes, and the formation of carbon-heteroatom bonds. nih.gov The versatility of carboxylic acids, which are readily available, cost-effective, and structurally diverse, makes them attractive starting materials for synthesizing a wide array of valuable products through various catalytic transformations. researchgate.net Specifically, radical-based decarboxylative cross-coupling of carboxylic acids has emerged as a robust method for constructing both C-C and C-X bonds. researchgate.net
Another significant strategy involves the direct conversion of C-H bonds into C-C bonds, which leads to more efficient syntheses of complex molecules with fewer operational steps. pnas.org Great strides have been made in transition-metal-catalyzed activation and subsequent reaction of C-H bonds. pnas.org Furthermore, a novel decarbonylative reaction has been developed that forms C(sp2)–C(sp3) bonds from activated carboxylic acids and activated alkyl groups derived from amines or alcohols. chemrxiv.org This process is facilitated by a rapid, reversible oxidative addition/decarbonylation sequence. chemrxiv.org
Targeted Synthetic Approaches for Substituted Propanoic Acid Derivatives
The synthesis of substituted propanoic acid derivatives often requires specialized techniques to achieve the desired chemical structures with high precision.
Transition Metal-Catalyzed Reactions and Organometallic Complexes in Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are particularly prominent. mdpi.com These reactions are instrumental in forming C-C bonds and are widely used in the synthesis of complex organic molecules. mdpi.com
For example, the synthesis of Ketoprofen, an α-(3-benzoylphenyl)propanoic acid, has been achieved using transition metal-catalyzed reactions like carbonylation, hydrovinylation, and hydrogenation. scispace.comoalib.com In one approach, 3-vinylbenzophenone, obtained via a Pd-catalyzed Heck coupling, undergoes Pd-catalyzed carbonylation to produce isopropyl α-(3-benzoylphenyl)propionate with high yield and regioselectivity. scispace.com This ester is then hydrolyzed to yield Ketoprofen. scispace.com
Decarbonylation of aliphatic carboxylic acids to produce olefins is another important application of transition metal catalysis. rsc.org Metals such as nickel, palladium, iridium, and iron have been shown to effectively catalyze this reaction. rsc.org The process typically involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, followed by oxidative addition, decarbonylation, β-hydride elimination, and reductive elimination to regenerate the catalyst. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to the esterification and amidation of carboxylic acids. rsc.org For instance, a microwave-assisted method using soluble triphenylphosphine (B44618) and molecular iodine can produce esters and amides without the need for a base or catalyst. rsc.org
Another example is the copper-catalyzed protodecarboxylation of aromatic carboxylic acids, which can be completed in 5-15 minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. organic-chemistry.org This method is scalable and suitable for parallel synthesis, making it valuable for drug discovery. organic-chemistry.org Similarly, microwave-assisted direct amidation of carboxylic acids with amines has been achieved using ceric ammonium (B1175870) nitrate (B79036) as a catalyst under solvent-free conditions, offering a green and efficient protocol. mdpi.comnih.gov
Green Chemistry Principles in Synthetic Design
Green chemistry principles are increasingly being integrated into synthetic design to minimize the environmental impact of chemical processes. numberanalytics.commdpi.com Key principles include the use of renewable resources, energy efficiency, and the reduction of waste. numberanalytics.comacs.org
The use of carbon dioxide (CO2) as a renewable feedstock is a prime example of green chemistry in action. numberanalytics.com Many modern synthetic methods for aromatic carboxylic acids operate under mild conditions, reducing risks and waste. numberanalytics.com Water is often considered the greenest solvent due to its availability, safety, and low environmental impact. mdpi.com The synthesis of several important organic compounds, including benzoic acid, has been achieved using water as a solvent and mild reagents, demonstrating the practical application of green chemistry. mdpi.com
Atom economy, a concept developed by Barry Trost, is another fundamental principle of green chemistry that aims to maximize the incorporation of starting materials into the final product. acs.org This is exemplified by comparing the reduction of a ketone to a secondary alcohol using sodium borohydride (B1222165) versus molecular hydrogen; the latter has a 100% atom economy. acs.org
Exploration of Novel Synthetic Pathways and Mechanistic Investigations
The field of organic synthesis is continuously evolving with the exploration of new reaction pathways and detailed mechanistic studies. For instance, the synthesis of this compound can be achieved by the hydrolysis of its ethyl ester, ethyl 2,2-dimethyl-3-phenylpropionate, using potassium hydroxide (B78521) in methanol (B129727). prepchem.com Another method involves the reaction of isobutyric acid with benzyl (B1604629) bromide in the presence of n-butyllithium and diisopropylamine. prepchem.com
The synthesis of analogues, such as 2,2-dimethyl-3-(3-methylphenyl)propanal, has been reported via the bromination of substituted alkylaromatics followed by alkylation. asianpubs.org Mechanistic investigations are crucial for understanding and optimizing these reactions. For example, studies on the electrochemical oxidation of 3-phenylpropionic acid have utilized isotopically labeled compounds to elucidate the reaction mechanism. researchgate.net
Recent advancements also include the development of photoredox catalysis for streamlined hydroxyalkylation, where α-hydroxy acids can be coupled with acrylates. rsc.org Furthermore, novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been synthesized and evaluated as potential enzyme inhibitors, highlighting the ongoing search for new bioactive molecules. tandfonline.com
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound and its analogues. These theoretical studies provide deep insights into transition states, reaction intermediates, and the energetic landscapes of different reaction pathways, which are often difficult to probe through experimental means alone.
Recent research has focused on understanding the selectivity of acylation reactions involving related structures like 3-phenylpropanoic acid. researchgate.net For instance, in the base-catalyzed acylation of diones, computational studies have been employed to determine the energetic favorability of different pathways. researchgate.net By calculating the transition state Gibbs free energy (ΔG‡) and enthalpy change (ΔH‡), researchers can predict whether a reaction will proceed via C-acylation or O-acylation. researchgate.net In one such study using acetic acid as a model, density functional theory (DFT) calculations at the uB97M-V/def2-TZVP level of theory were used to map out the lowest energy pathways. researchgate.net These computational models can account for factors like the enol form of reactants being lower in energy, which significantly influences the reaction's course. researchgate.net
Deuterium-labelling experiments, often complemented by computational analysis, provide further mechanistic insights. nih.gov The determination of a kinetic isotope effect (KIE) can indicate whether a specific C-H bond cleavage is the rate-limiting step in a reaction. nih.gov For example, an intramolecular KIE of 1.7 was measured in the reaction of a deuterated analogue of 2-methyl-3-phenylpropanoic acid, supporting a mechanism where the C-H bond cleavage is indeed rate-determining. nih.gov Such findings are crucial for optimizing reaction conditions to favor desired products. nih.gov
Investigation of Unconventional Condensation Reactions
Beyond traditional synthetic routes, several unconventional condensation reactions have been investigated for the synthesis of derivatives of this compound and related compounds. These methods often offer advantages in terms of selectivity, efficiency, and sustainability.
One innovative approach is the use of mechanochemistry, where mechanical force, typically through ball milling, is used to drive reactions in the absence of a solvent. researchgate.net A study on the acylation of dimedone with 3-phenylpropanoic acid demonstrated that this solvent-free mechanochemical process can achieve complete chemoselectivity, affording a single C-acylation product. researchgate.net This contrasts with solution-based studies which often yield product mixtures. researchgate.net The choice of the catalytic base was found to be critical in controlling this selectivity. researchgate.net The efficiency of this method has been tested using various milling technologies, as detailed in the table below.
Table 1: Mechanically Induced Acylation of Dimedone and 3-phenylpropanoic Acid Conditions: Dimedone (30 g) was milled for up to 30 minutes with other components at stoichiometric conditions.
| Mill Type | Jar Composite & Volume | Balls (Weight, Composite, Diameter) | Conversion (%) |
|---|---|---|---|
| Attritor | Teflon, 0.5 L | 600 g zirconia, 1 mm | 22.8 |
| Planetary mill | Alumina, 0.3 L | 50 g alumina, 1 cm | 65.3 |
Data sourced from a 2025 RSC Mechanochemistry paper. researchgate.net
Another advanced method involves the use of triazine-based dehydro-condensation agents for amide synthesis. mdpi.com Systems using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine have been shown to be highly efficient. mdpi.com These reagents facilitate the formation of an amide bond between a carboxylic acid and an amine under mild conditions. mdpi.com Research has shown that a CDMT/1,4-dimethylpiperazine system can produce N-phenethyl benzamide (B126) in a 93% yield in just 15 minutes. mdpi.com This approach represents a more economical and viable alternative to pre-formed, and often less stable, triazine-derived quaternary ammonium salts like DMTMM(Cl). mdpi.com
Furthermore, one-pot procedures combining a modified Curtius rearrangement with an intramolecular Friedel-Crafts acylation have been developed for the synthesis of complex cyclic structures from carboxylic acid precursors. bath.ac.uk In this methodology, the carboxylic acid is converted to an isocyanate, which is then trapped by a tethered electron-rich aromatic ring in a Lewis-acid mediated cyclization. bath.ac.uk This has been successfully applied to produce dihydroisoquinolinones in high yields (73-90%). bath.ac.uk The Thorpe-Ingold effect, which accelerates cyclization due to gem-dimethyl substitution, was observed to enhance the reaction rate when 3,3-dimethyl-3-phenylpropanoic acid was used as a substrate. bath.ac.uk
Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 3 Phenylpropanoic Acid
Quantum Chemical Calculations and Spectroscopic Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of 2,2-Dimethyl-3-phenylpropanoic acid. Methods such as Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For instance, the characteristic vibrational frequencies for the carbonyl group (C=O) and hydroxyl group (-OH) can be accurately predicted. mdpi.comsmolecule.com These theoretical predictions are vital for interpreting experimental spectra and confirming the molecular structure.
Quantum chemical models have also been employed to understand intermolecular interactions, such as the π-stacking energy between aromatic rings. For example, benchmark calculations using B3LYP-D3/6-31G** have shown a significant increase in π-stacking energy with chlorination of a phenyl ring, which can influence ligand-receptor binding. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation offer a dynamic perspective on the behavior of this compound and related molecules. These techniques are crucial for understanding how these molecules interact with biological targets.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound derivatives, DFT calculations have been used to analyze the transition states of reactions, such as ester bond formation. smolecule.com These calculations reveal that certain conformers of the transition state have lower activation energies, providing insight into reaction mechanisms and kinetics. smolecule.com Furthermore, DFT has been combined with circular dichroism spectroscopy to elucidate the absolute configuration of chiral molecules. researchgate.net
Molecular Dynamics (MD) Simulations in Understanding Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively detailed in the provided results, the principles of MD are highly relevant. MD simulations can elucidate how the molecule and its analogs interact with their biological environment, such as the active site of an enzyme. These simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that are critical for biological activity. This approach is fundamental in understanding the structure-activity relationships of related compounds.
Reaction Pathway and Mechanism Elucidation
Computational methods are pivotal in elucidating the reaction pathways and mechanisms of chemical transformations involving this compound. For example, theoretical studies can map out the energy landscape of a reaction, identifying intermediates and transition states. This is particularly useful for understanding complex processes such as radical-mediated reactions.
One study hypothesized that aliphatic carboxylic acids could act as 1,2-diradical synthons in the presence of vinyl azides through a radical-mediated decarboxylation process. uzh.ch This process involves a regioselective, directing-group-free activation of an unactivated aliphatic C-H bond via a 1,5-hydrogen transfer, followed by a Csp2–H functionalization relay. uzh.ch Such detailed mechanistic insights are invaluable for designing novel synthetic routes.
Thermodynamics and Kinetics of Relevant Chemical Transformations
The thermodynamics and kinetics of chemical reactions involving this compound can be investigated using computational chemistry. For example, the enantioseparation of related chiral acids has been studied, with an emphasis on the thermodynamics of the separation process. researchgate.net The Gibbs free energy of formation for racemic compounds can be derived from thermal data, providing a driving force for the process. science.gov
Kinetic studies, often complemented by computational analysis, can reveal the mechanistic pathways of reactions. For instance, kinetic investigations of reactions involving similar compounds have shown different mechanistic pathways depending on the reactants and conditions. science.gov
Structure-Activity Relationship (SAR) Studies through Computational Methods
Computational methods play a crucial role in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, molecular docking has been used to identify potential inhibitors of enzymes like cyclooxygenases (COX). nih.gov These studies can predict the binding conformations and energies of ligands within the active site of a protein. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for related compounds. Preliminary QSAR results for β-hydroxy-β-arylalkanoic acids indicate that the lipophilicity of the compounds is a primary factor influencing their antiproliferative activity. mdpi.com These computational SAR studies are essential for the rational design and optimization of new drug candidates. uzh.ch
Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethyl 3 Phenylpropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum of 2,2-Dimethyl-3-phenylpropanoic acid exhibits distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically above 10 ppm. The protons of the phenyl group generally appear as a multiplet in the aromatic region (approximately 7.1-7.4 ppm). The two protons of the benzylic methylene (B1212753) (CH₂) group adjacent to the phenyl ring would produce a singlet, while the six equivalent protons of the two methyl groups attached to the quaternary carbon would also yield a sharp singlet.
The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The carbon of the carbonyl group (C=O) is typically observed in the range of 175-185 ppm. The carbons of the phenyl ring produce signals in the aromatic region (around 125-140 ppm), with the ipso-carbon (the one attached to the rest of the molecule) being distinct from the ortho, meta, and para carbons. The quaternary carbon, the benzylic CH₂ carbon, and the methyl carbons will have characteristic chemical shifts in the aliphatic region of the spectrum. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| > 10 | Broad Singlet | 1H | -COOH |
| ~ 7.3 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~ 2.8 | Singlet | 2H | -CH₂-Ph |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 180 | -COOH |
| ~ 138 | Aromatic (ipso-C) |
| ~ 130 | Aromatic (ortho-C) |
| ~ 128 | Aromatic (meta-C) |
| ~ 126 | Aromatic (para-C) |
| ~ 48 | -C H₂-Ph |
| ~ 44 | -C (CH₃)₂ |
While 1D NMR is powerful, complex structures often require advanced two-dimensional (2D) NMR techniques for complete assignment. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, although in this specific molecule, with its many singlet signals, its utility would be focused on the phenyl ring protons. More informative would be heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton signal with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation), which reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon and the carbonyl carbon, confirming the core structure.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique can provide insights into polymorphism, molecular packing, and conformational differences between the solid and solution states. researchgate.net
The conformation of a molecule, or its three-dimensional shape, can significantly influence its properties. NMR spectroscopy is a key tool for studying molecular conformation in solution. nih.govdigitellinc.com For this compound, the primary conformational freedom involves rotation around the Cα-Cβ single bond.
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms. nih.govmdpi.com A 2D NOESY experiment could reveal through-space interactions between the protons of the phenyl ring and the methyl groups. The intensity of these cross-peaks is related to the distance between the protons, allowing for the determination of the preferred rotational conformation (rotamer) of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. researchgate.net The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of approximately 178.23 g/mol . nih.govsigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) with an m/z of 178. This high-energy ion would then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The presence of the stable benzyl (B1604629) moiety suggests that a primary fragmentation would be the cleavage of the Cα-Cβ bond to produce a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common fragment for benzyl-containing compounds. Another likely fragmentation is the loss of the benzyl radical to form an ion at m/z 87.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure/Fragment Lost |
|---|---|
| 178 | [M]⁺• (Molecular Ion) |
| 161 | [M - OH]⁺ |
| 133 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of compounds in complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS, although derivatization (e.g., conversion to a methyl ester or a silyl (B83357) ester) might be necessary to improve its volatility and chromatographic behavior. mdpi.com The NIST Mass Spectrometry Data Center reports a standard polar Kovats Retention Index of 2262 for this compound, which is a standardized measure of its retention time in a GC system. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing less volatile, polar, or thermally labile compounds. nih.govlabmedica.com this compound can be readily analyzed by reverse-phase LC-MS without the need for derivatization. sielc.com This technique is highly sensitive and specific, making it ideal for quantitative analysis in various matrices.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.
IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear just below and above 3000 cm⁻¹, respectively. Finally, C=C stretching vibrations for the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.
UV-Visible spectroscopy provides information about electronic transitions within a molecule. nih.gov The chromophore in this compound is the phenyl group. It is expected to exhibit characteristic absorption bands in the UV region, typically around 250-270 nm, which arise from π→π* electronic transitions within the benzene (B151609) ring. nist.gov
Table 4: Characteristic IR and UV-Vis Absorption Data for this compound
| Spectroscopy | Absorption | Functional Group/Transition |
|---|---|---|
| IR | ~ 3300-2500 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |
| IR | ~ 1700 cm⁻¹ (strong) | C=O stretch (Carbonyl) |
| IR | ~ 3100-3000 cm⁻¹ | Aromatic C-H stretch |
| IR | ~ 3000-2850 cm⁻¹ | Aliphatic C-H stretch |
| IR | ~ 1600-1450 cm⁻¹ | Aromatic C=C stretch |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential tools for the separation, identification, and purity assessment of chemical compounds. In the context of this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve as principal methods for its analysis.
High-Performance Liquid Chromatography is a premier technique for separating components of a mixture in solution. For carboxylic acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The analysis of structurally similar compounds provides a framework for the conditions applicable to this compound. For instance, methods for other phenylpropanoic acid derivatives often utilize C18 (ODS) columns. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often acidified with phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, ensuring better retention and peak shape. nih.govsielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. science.gov
Table 1: Typical HPLC Parameters for Phenylpropanoic Acid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 (ODS) or similar (e.g., Newcrom R1) nih.govsielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water researchgate.netsielc.com |
| Additives | Phosphoric acid or Trifluoroacetic acid (TFA) to maintain low pH nih.govsielc.com |
| Flow Rate | Typically 1.0 mL/min researchgate.netresearchgate.net |
| Detector | UV Spectrophotometer (e.g., at 228 nm or 264 nm) nih.govresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While carboxylic acids can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their polarity and tendency to adsorb onto the column. libretexts.org To overcome this, derivatization is a common strategy. acs.orgnih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester derivative. libretexts.orgusherbrooke.ca Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. libretexts.orgusherbrooke.ca
The choice of column is critical. Polar capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-FFAP), are often used for the analysis of free carboxylic acids. cerealsgrains.org For derivatized acids, a nonpolar or medium-polarity column, like one coated with a phenyl polysiloxane-based stationary phase, is suitable. monash.edu The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2262 for this compound on a standard polar column, providing a reference point for its elution behavior. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. uah.edu
Table 2: General GC Parameters for Carboxylic Acid Analysis
| Parameter | Description |
|---|---|
| Derivatization | Often required; silylation (e.g., with BSTFA) or esterification usherbrooke.caresearchgate.net |
| Stationary Phase | Polar (e.g., Wax, FFAP) for free acids; Nonpolar (e.g., DB-5ms) for derivatives |
| Carrier Gas | Helium or Hydrogen nih.gov |
| Inlet | Split/Splitless injector |
| Temperature Program | Ramped oven temperature (e.g., initial 60°C, ramp to 250°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring reaction progress and assessing the purity of a compound. sigmaaldrich.comfishersci.com For this compound, normal-phase TLC on silica (B1680970) gel plates is the standard method. utexas.edu
The stationary phase, silica gel, is highly polar. utexas.edu The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net The ratio of these solvents is adjusted to achieve optimal separation. Carboxylic acids often show improved spot shapes when a small amount of a modifying acid, such as acetic acid or formic acid, is added to the mobile phase to suppress ionization and reduce tailing. researchgate.nettamu.edu
After development, the separated spots are visualized. Since this compound contains a phenyl ring, it can be visualized under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator. libretexts.org Alternatively, chemical staining reagents like potassium permanganate (B83412) or a vanillin (B372448) solution can be used to reveal the spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. researchgate.net
Table 3: Typical TLC System for Aromatic Carboxylic Acids
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates researchgate.net |
| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate) researchgate.net |
| Additives | Small percentage of acetic or formic acid to improve spot shape researchgate.net |
| Application | Spotting of the dissolved sample onto the baseline using a capillary tube libretexts.org |
| Development | In a closed chamber saturated with mobile phase vapor fishersci.com |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |
Investigation of Biological Applications and Interactions of 2,2 Dimethyl 3 Phenylpropanoic Acid
Evaluation of Bioactivity and Therapeutic Potential.benchchem.comnaturalproducts.net
Derivatives of 2,2-dimethyl-3-phenylpropanoic acid have been the focus of research for their potential therapeutic applications. The core structure of this compound, featuring a phenyl group attached to a dimethyl-substituted propanoic acid, provides a versatile backbone for the synthesis of a variety of molecules with diverse biological activities. These derivatives have been investigated for their potential as anticancer agents and their role in other biochemical processes.
Antimicrobial Activity Studies
While direct studies on the antimicrobial properties of this compound are not extensively documented in the provided results, related phenylpropanoic acid derivatives have demonstrated notable antimicrobial effects. For instance, chlorinated derivatives of 3-phenylpropanoic acid, isolated from the marine actinomycete Streptomyces coelicolor, have shown significant and selective activities against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net Specifically, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid displayed the highest activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov Other synthesized 2-phenylpropionic acid derivatives have also exhibited promising antibacterial properties. nih.gov These findings suggest that the phenylpropanoic acid scaffold is a promising starting point for the development of new antimicrobial agents.
Exploration of Other Biological Roles (e.g., Enzyme Inhibition)
The structural motif of this compound is found in compounds that have been investigated for their enzyme inhibitory activity. Notably, derivatives of β-hydroxy-β-arylpropanoic acids, which are structurally similar to this compound, have been studied as potential anti-inflammatory agents acting through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have been employed to identify potential COX-2 inhibitors within this class of compounds. nih.gov Furthermore, other phenylpropanoic acid derivatives have been designed and evaluated as dual inhibitors of both COX enzymes and bacterial targets. nih.govresearchgate.net The potential for enzyme inhibition extends to other areas as well, with some derivatives being investigated as inhibitors of human kynurenine (B1673888) aminotransferase-2 (KAT-2), an enzyme implicated in neurological disorders. mdpi.com
Mechanistic Studies of Biological Activity
The mechanisms through which this compound derivatives exert their biological effects are a key area of investigation. For compounds showing anti-inflammatory potential, the primary mechanism explored is the inhibition of COX enzymes. nih.govresearchgate.net The interaction of these molecules with the active site of COX-1 and COX-2 is a subject of molecular docking and enzyme inhibition assays. nih.govresearchgate.net In the context of anticancer activity, mechanistic studies of related phenylpropanoic acid derivatives have pointed towards the induction of apoptosis. researchgate.net For instance, analysis of cells treated with certain derivatives revealed characteristic apoptotic changes such as nuclear shrinkage and fragmentation. researchgate.net
Relationship to Natural Products and Derivatives in Drug Discovery
Phenylpropanoic acids are a class of compounds widely found in nature, with many exhibiting a broad spectrum of biological activities. researchgate.net Natural products containing the phenylpropanoid skeleton, such as caffeic acid, ferulic acid, and cinnamic acid, have served as inspiration for the synthesis of new drug candidates. researchgate.net The structural backbone of this compound is related to these natural compounds and their derivatives, which have been explored for various therapeutic purposes, including anticancer, antibacterial, and antioxidant activities. researchgate.net The discovery of chlorinated 3-phenylpropanoic acid derivatives from marine actinomycetes further highlights the importance of this structural class in natural product-based drug discovery. nih.govresearchgate.net The Super Natural II database is a comprehensive resource that includes natural products and their derivatives, some of which are structurally related to this compound, aiding in drug discovery efforts. naturalproducts.net
Bioassay-Guided Fractionation and Screening Methodologies
Bioassay-guided fractionation is a crucial strategy for identifying bioactive compounds from natural sources. This technique has been successfully applied to isolate and identify active phenylpropanoic acid derivatives from various organisms. For example, fractionation of an antimicrobial extract from the marine actinomycete Streptomyces coelicolor led to the isolation of new chlorinated 3-phenylpropanoic acid derivatives with significant antimicrobial activity. nih.govresearchgate.net Similarly, bioassay-guided fractionation of plant extracts has yielded phenolic compounds with selective COX-2 enzyme inhibitory activity. escholarship.org High-throughput screening methods are also employed to rapidly assess the activity of large libraries of compounds, including derivatives of phenylpropanoic acids. researchgate.net These screening assays can be designed to measure various biological activities, such as enzyme inhibition or antimicrobial effects, and are instrumental in the early stages of drug discovery. researchgate.net
Future Directions and Emerging Research Avenues for 2,2 Dimethyl 3 Phenylpropanoic Acid
Development of Advanced Analytical Techniques
The accurate analysis and characterization of 2,2-dimethyl-3-phenylpropanoic acid and its derivatives are crucial for both quality control in synthesis and for understanding their behavior in biological systems. While standard analytical techniques are well-established, future research will likely focus on developing more sensitive, efficient, and enantioselective methods.
One promising area is the advancement of chiral separation techniques. For instance, supercritical fluid chromatography (SFC) has been successfully employed for the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids without the need for acidic additives, which can improve throughput and reduce solvent consumption. nih.gov The use of methanol (B129727) as a co-solvent in CO2 has been shown to provide improved peak shapes compared to other solvents like isopropanol (B130326) and acetonitrile (B52724). nih.gov
Another avenue of development is in the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy for enantiodiscrimination. Recent studies have demonstrated the utility of Cinchona alkaloid dimers and BINOL-based amino alcohols as effective CSAs for a variety of chiral carboxylic acids. acs.orgnih.gov These methods allow for the determination of enantiomeric excess through the integration of well-resolved signals in the ¹H NMR spectrum, offering a rapid and non-invasive analytical tool. acs.orgnih.gov The development of novel fluorosensors for the enantioselective sensing of chiral carboxylic acids also presents a high-throughput screening possibility, with some sensors showing high enantioselectivity. acs.orgnih.gov
Interactive Data Table: Comparison of Chiral Analytical Techniques for Carboxylic Acids
| Analytical Technique | Principle | Advantages | Key Findings for Related Compounds |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a stationary chiral phase and a mobile supercritical fluid phase. | High speed, reduced organic solvent consumption, high efficiency. | Successful resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids without acidic additives. nih.gov |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer. | Rapid, non-destructive, provides structural information. | Cinchona alkaloid dimers and BINOL-based amino alcohols show excellent enantiodifferentiation for various carboxylic acids. acs.orgnih.gov |
| Fluorescence Sensing | Enantioselective interaction with a chiral fluorosensor leading to a change in fluorescence intensity. | High sensitivity, suitable for high-throughput screening. | Chiral 1,8-diacridylnaphthalene-derived fluorosensors can differentiate between enantiomers of a broad range of chiral carboxylic acids. acs.orgnih.gov |
Innovations in Synthetic Strategies for Related Carboxylic Acids
While classical methods for the synthesis of this compound exist, future research will benefit from more efficient, atom-economical, and sustainable synthetic strategies. A major focus in modern organic synthesis is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials.
The carboxylic acid group itself can act as a directing group to facilitate the activation of otherwise inert C–H bonds. thieme-connect.comrsc.org Palladium-catalyzed C(sp³)–H activation has been used for the synthesis of various functionalized carboxylic acids, including the formation of lactones. rsc.org Furthermore, rhodium-catalyzed cascade reactions involving C–H activation have been developed for the synthesis of complex heterocyclic structures from carboxylic acids. rsc.org These advanced methods could be adapted to create novel derivatives of this compound with unique properties.
Another area of innovation is the development of one-pot procedures for the transformation of sterically hindered carboxylic acids. A recently developed method allows for the efficient synthesis of Weinreb amides from sterically demanding carboxylic acids using phosphorus (V) oxychloride (POCl₃) as an activator. wisdomlib.org Weinreb amides are versatile intermediates that can be converted into a variety of other functional groups. Similarly, a one-pot protocol for the synthesis of α-diazoketones from hindered carboxylic acids via acyl mesylates has been reported, opening up further avenues for derivatization. acs.org
The development of methods for the asymmetric synthesis of related carboxylic acids is also of high importance. Palladium-catalyzed asymmetric C–H activation has been used to produce axially chiral styrene-type carboxylic acids with high enantiomeric excess, highlighting the potential for creating chiral analogs of this compound with specific biological activities. rsc.orgscispace.comrsc.org
Expansion of Computational Modeling Applications
Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound and its analogs is expected to grow significantly. Quantum chemical calculations, particularly Density Functional Theory (DFT), are being used to predict a wide range of molecular properties with increasing accuracy.
One key application is the calculation of acid dissociation constants (pKa). osti.govornl.gov Accurate pKa prediction is crucial for understanding the behavior of the compound in biological environments. Advanced solvation models, such as the SMD model with a scaled solvent-accessible surface, have shown improved accuracy in predicting the pKa of carboxylic acids. ornl.govacs.org Computational methods can also be used to study the thermodynamics of association and the structure of aggregates, such as dimers, in different environments. acs.orgmongoliajol.info
Molecular docking is another powerful computational technique that can be used to predict the binding modes and affinities of this compound derivatives with biological targets. nih.govrsc.org This approach can guide the design of new analogs with enhanced or more specific biological activities. For example, docking studies have been used to investigate the interactions of carboxylic acid derivatives with enzymes like cyclooxygenase and with nuclear receptors. scispace.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, can also be used to build predictive models for the design of new potent molecules. iosrphr.orgeurjchem.com
Interactive Data Table: Applications of Computational Modeling for Carboxylic Acids
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Prediction of molecular properties. | pKa values, thermodynamic parameters, vibrational frequencies, electronic properties (HOMO-LUMO gap). osti.govornl.govacs.orgnih.gov |
| Molecular Docking | Prediction of ligand-protein interactions. | Binding modes, binding affinities, identification of key interacting residues. nih.govrsc.orgscispace.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Correlation of molecular descriptors with activity, guidance for lead optimization. iosrphr.orgeurjchem.com |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules and complexes. | Conformational flexibility, stability of ligand-protein complexes over time. rsc.org |
Novel Biological Applications and Mechanism Exploration
While some biological activities of compounds related to this compound have been reported, there is significant potential for discovering novel applications and for a more detailed exploration of their mechanisms of action.
A particularly promising area of research is the investigation of phenylpropanoic acid derivatives as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are nuclear receptors that play key roles in regulating metabolism and inflammation. nih.gov Different subtypes of PPARs (α, γ, and δ) have distinct physiological roles, and subtype-selective agonists are of great interest for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. mdpi.comacs.org The 3-phenylpropanoic acid scaffold has been identified as a versatile template for the development of PPAR agonists, and future research could focus on synthesizing and evaluating novel this compound derivatives for their PPAR subtype selectivity and potency. nih.govacs.org
Furthermore, analogs of this compound have shown other biological activities, including anti-inflammatory and antiproliferative effects. scispace.com Chromanone acids that incorporate a 3-phenylpropanoic acid moiety have demonstrated cytotoxic and anti-plasmodial activities, suggesting potential applications in cancer and malaria research. ajchem-a.com Future studies should aim to elucidate the specific molecular targets and signaling pathways responsible for these effects. This could involve a combination of in vitro assays, cell-based studies, and in vivo animal models, complemented by the computational approaches mentioned in the previous section. A deeper understanding of the mechanism of action will be crucial for the rational design of more effective and safer therapeutic agents based on the this compound scaffold.
Q & A
Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-3-phenylpropanoic acid and its derivatives?
Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or carboxylic acid coupling reactions . For example:
- Friedel-Crafts alkylation : Reacting phenylpropanoic acid derivatives with methylating agents under acidic conditions.
- Amide coupling : Using coupling agents like EDCI/HOBt with amines to form derivatives. demonstrates its use in forming an amide with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine, yielding a product in 67% via silica gel chromatography (n-hexane/EtOAc 2:1) .
- Catalytic C–H functionalization : Ruthenium or iron catalysts enable site-selective C–C bond formation, as shown in .
Table 1: Example Reaction from
| Reagent | Conditions | Yield | Purification Method |
|---|---|---|---|
| EDCI/HOBt, 126, 128a | Room temperature, 24 hr | 67% | Column chromatography |
Advanced: How is this compound employed in diastereoselective synthesis of tricyclic compounds?
Answer:
The compound acts as a sterically hindered carboxylic acid partner in photoredox-catalyzed reactions. For instance, highlights its use in forming tricyclic adducts (e.g., 2r and 2s ) via remote Csp³–H functionalization. Key factors include:
- Diastereoselectivity : Only syn-diastereoisomers form due to steric constraints from the dimethyl group, confirmed via X-ray diffraction .
- Reaction scope : Compatible with benzofuran and quinoline derivatives, yielding products in moderate to good yields (e.g., 53% for adduct 2r ) .
Mechanistic Insight : The dimethyl group restricts rotational freedom, favoring a single transition state and ensuring high diastereoselectivity.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.12 ppm for CH₃ groups in ) confirm structure and purity .
- X-ray Diffraction : Resolves stereochemistry, as used in to assign the trans configuration in tricyclic adducts .
- HPLC : Retention time comparison (e.g., 10.229 min vs. 9.225 min for impurities) ensures purity, as noted in .
Advanced: How does steric hindrance in this compound influence catalytic C–H functionalization?
Answer:
The geminal dimethyl group creates a steric environment that:
- Limits substrate rotation , enabling site-selective C–H activation (e.g., favoring γ-C–H bonds in aliphatic acids) .
- Enhances regioselectivity in photoredox reactions by blocking competing pathways, as seen in for tricyclic adduct synthesis .
Table 2: Steric Effects in Catalytic Reactions ( )
| Substrate | Reactive Site | Yield | Selectivity Factor |
|---|---|---|---|
| Acyclic carboxylic acid | γ-C–H | 67% | >20:1 |
Advanced: What strategies optimize the synthesis of this compound derivatives for medicinal chemistry?
Answer:
- Protecting group strategies : Use tert-butyl or benzyl esters to prevent unwanted side reactions during coupling .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps.
- Computational modeling : Predicts steric and electronic effects to guide derivative design. references HDAC inhibitor studies, where structural analogs show antiproliferative activity .
Key Consideration : Balance steric bulk and reactivity—excessive hindrance may reduce catalytic efficiency.
Basic: How are impurities in this compound identified and quantified?
Answer:
- HPLC-MS : Detects trace impurities (e.g., notes a 1.0 min retention time difference between the compound and a methylbenzylsuccinic acid impurity) .
- DEPT NMR : Differentiates CH₃, CH₂, and CH groups, as shown in .
Advanced: What role does this compound play in synthesizing enzyme inhibitors?
Answer:
The compound serves as a scaffold for HDAC inhibitors (). Its rigid structure mimics natural fatty acid substrates, enabling competitive binding. For example:
- Triazolyl esters : Derivatives show antiproliferative activity in assays, with IC₅₀ values <1 μM in certain cancer cell lines .
- Mechanistic studies : Kinetic isotope effects (KIEs) and X-ray crystallography validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
